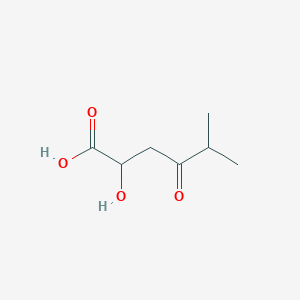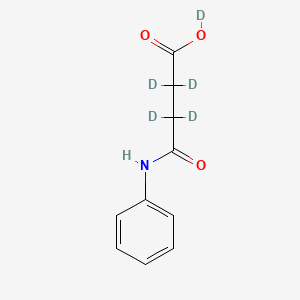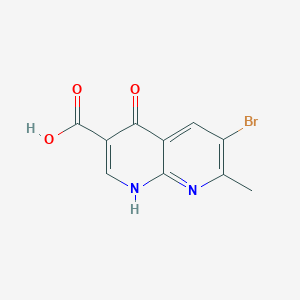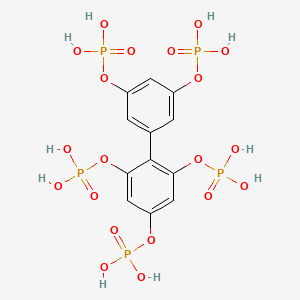
9S,10R-Epoxy-3Z,6Z-nonadecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Mathuralure is a synthetic pheromone compound used primarily in entomology for pest control. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is particularly effective in attracting certain insect species, making it valuable for monitoring and controlling pest populations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Mathuralure typically involves several steps, starting from readily available precursors. The process often includes:
Formation of the core structure: This is achieved through a series of organic reactions such as aldol condensation or Michael addition.
Introduction of functional groups: Specific functional groups are added to the core structure using reagents like Grignard reagents or organolithium compounds.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the racemic mixture.
Industrial Production Methods
In an industrial setting, the production of (+/-)-Mathuralure is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Mathuralure undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
(+/-)-Mathuralure has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Employed in behavioral studies of insects to understand pheromone communication.
Medicine: Investigated for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in pest control strategies to monitor and reduce pest populations in agricultural settings.
Mécanisme D'action
The mechanism of action of (+/-)-Mathuralure involves its interaction with specific olfactory receptors in insects. These receptors are part of a signaling pathway that triggers behavioral responses such as attraction or repulsion. The molecular targets include G-protein coupled receptors (GPCRs) that activate downstream signaling cascades, leading to changes in insect behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-9-Dodecenyl acetate: Another pheromone used in pest control.
(Z)-11-Hexadecenal: Commonly used in the study of moth behavior.
(E,E)-Farnesol: A terpene alcohol with pheromonal activity.
Uniqueness
(+/-)-Mathuralure is unique due to its racemic nature, which allows it to interact with a broader range of olfactory receptors compared to its enantiomerically pure counterparts. This makes it more versatile in attracting different insect species, enhancing its effectiveness in pest control applications.
Propriétés
Formule moléculaire |
C19H34O |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
(2S,3R)-2-nonyl-3-[(2Z,5Z)-octa-2,5-dienyl]oxirane |
InChI |
InChI=1S/C19H34O/c1-3-5-7-9-11-13-15-17-19-18(20-19)16-14-12-10-8-6-4-2/h6,8,12,14,18-19H,3-5,7,9-11,13,15-17H2,1-2H3/b8-6-,14-12-/t18-,19+/m1/s1 |
Clé InChI |
CEWBAXULNPORDY-PZKRYTKLSA-N |
SMILES isomérique |
CCCCCCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\CC |
SMILES canonique |
CCCCCCCCCC1C(O1)CC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



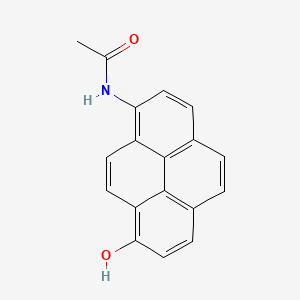
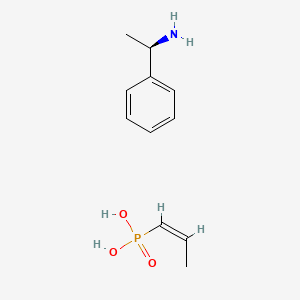
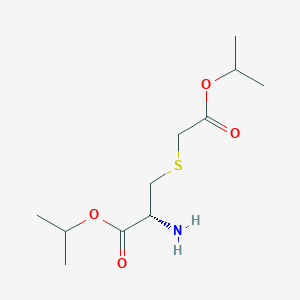
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)

![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)
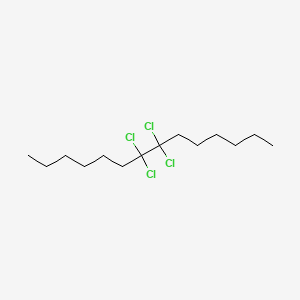

![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
